

An In-depth Technical Guide to the Molecular Structure and Function of Lactose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: lactose

Cat. No.: B8805570

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose, a disaccharide sugar, is a fundamental carbohydrate primarily found in the milk of mammals. Comprising two monosaccharide units, glucose and **galactose**, it serves as a crucial energy source, particularly for neonates. Beyond its nutritional significance, **lactose** plays a pivotal role in the pharmaceutical industry as a widely used excipient in various dosage forms. Its unique physicochemical properties, including its different isomeric forms, solubility, and stability, make it a versatile component in drug formulation and delivery. This technical guide provides a comprehensive overview of the molecular structure of **lactose**, its biological functions and metabolism, and detailed methodologies for its analysis.

Molecular Structure of Lactose

Lactose ($C_{12}H_{22}O_{11}$) is a disaccharide formed from the condensation of a **galactose** and a glucose molecule, linked by a β -1,4 glycosidic bond. The systematic name for **lactose** is β -D-galactopyranosyl-(1 \rightarrow 4)-D-glucose.^[1]

Anomers and Isomers

Lactose exists in two anomeric forms, α -**lactose** and β -**lactose**, which differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose unit.^[2] In aqueous solution, these two forms are in equilibrium and can interconvert through a process called mutarotation. At

room temperature, the equilibrium mixture consists of approximately 40% α -lactose and 60% β -lactose.^[3]

The most common crystalline form is α -lactose monohydrate, which contains one molecule of water of crystallization for each molecule of lactose. β -Lactose is typically anhydrous.^[4] These forms exhibit different physical properties, which are critical for their application in the pharmaceutical industry.

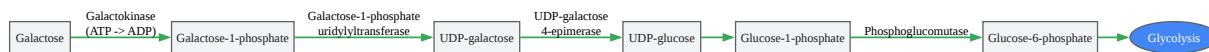
Quantitative Physicochemical Properties

The distinct properties of α -lactose monohydrate and β -lactose are summarized in the table below. These characteristics influence their behavior in formulations, such as dissolution rate and compressibility.

Property	α -Lactose Monohydrate	β -Lactose
Molecular Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	$C_{12}H_{22}O_{11}$
Molecular Weight	360.31 g/mol	342.30 g/mol
Melting Point	~202 °C (with decomposition) [5]	~252 °C
Solubility in Water	18 g/100 mL at 20°C	50 g/100 mL
Sweetness (relative to sucrose=100)	20 ^[6]	50 ^[6]
Specific Optical Rotation $[\alpha]D^{20}$	+52.2° to +52.8° ^[7]	+34.2° to +35.2°
Crystalline Form	Monoclinic	Orthorhombic
Hygroscopicity	Low ^[3]	Higher than α -lactose monohydrate

Biological Function and Metabolism Nutritional Significance

Lactose is the primary carbohydrate source in mammalian milk, providing a significant portion of the energy required for infants.^{[8][9]} Upon ingestion, it is hydrolyzed by the enzyme lactase

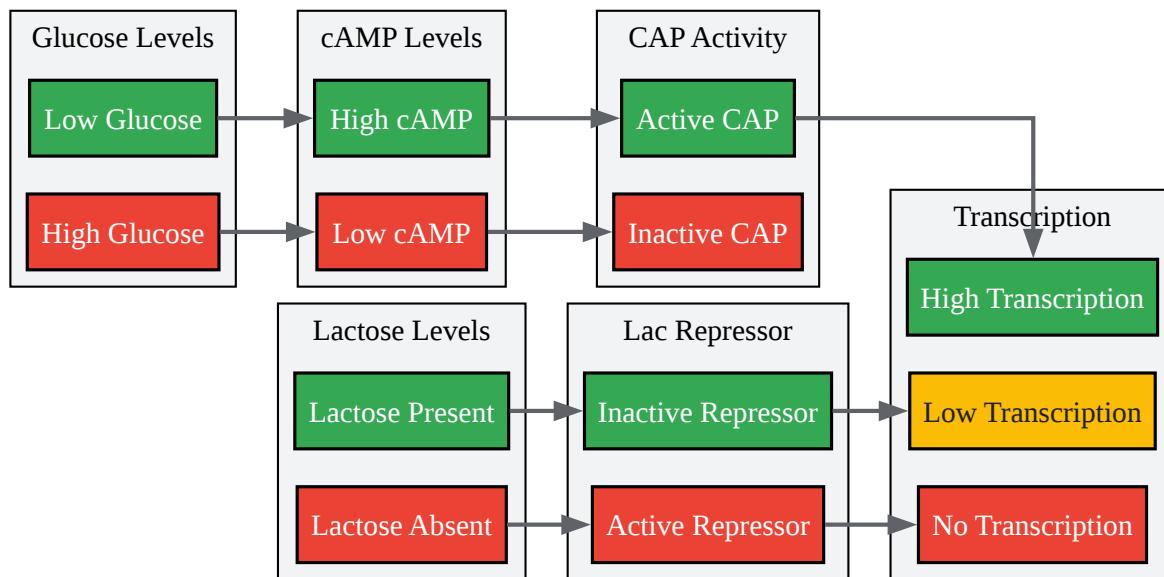

(β -galactosidase) in the small intestine into its constituent monosaccharides, glucose and **galactose**.^[10] Glucose is a primary fuel for cellular respiration, while **galactose** has vital roles in neural and immunological processes.^{[8][11]} **Lactose** may also enhance the absorption of minerals such as calcium, copper, and zinc, particularly during infancy.^{[8][12]}

Lactose Intolerance

Lactose intolerance is a common condition resulting from a genetically programmed decrease in lactase production after weaning, a state known as lactase non-persistence.^{[6][10]} Undigested **lactose** passes into the large intestine, where it is fermented by gut bacteria, leading to symptoms such as bloating, gas, and diarrhea.^{[13][14]}

Galactose Metabolism: The Leloir Pathway

Once absorbed, **galactose** is primarily metabolized in the liver via the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis.^{[15][16][17]}



[Click to download full resolution via product page](#)

Figure 1: The Leloir pathway for **galactose** metabolism.

Regulation of Lactose Metabolism in Prokaryotes: The Lac Operon

In bacteria such as *E. coli*, the genes responsible for **lactose** metabolism are organized into the lac operon. This operon is a classic example of gene regulation, being expressed only when **lactose** is available and glucose, the preferred energy source, is absent.

[Click to download full resolution via product page](#)

Figure 2: Logical relationships in the regulation of the lac operon.

Pharmaceutical Applications

Lactose is a cornerstone excipient in the pharmaceutical industry due to its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability. It is primarily used as a:

- Filler/Diluent: To increase the bulk of solid dosage forms like tablets and capsules.
- Binder: To hold the ingredients of a tablet together.
- Carrier: In dry powder inhalers, where drug particles adhere to larger **lactose** particles.

Different grades of **lactose** with varying particle sizes and flow characteristics are commercially available to suit different manufacturing processes such as wet granulation, dry granulation, and direct compression.

Experimental Protocols for Lactose Analysis

Accurate quantification of **lactose** is crucial in both food science and pharmaceutical quality control. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC) for Lactose in Milk

This method provides a simple, rapid, and accurate determination of **lactose**.[\[11\]](#)

7.1.1. Materials and Reagents

- **Lactose** monohydrate standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks
- Syringe filters (0.45 µm)
- HPLC system with a Refractive Index (RI) detector and an amino (NH₂) column

7.1.2. Standard Preparation

- Accurately weigh approximately 50 mg of **lactose** monohydrate standard into a 10 mL volumetric flask.
- Add diluent (Acetonitrile:Water, 50:50 v/v) with intermittent swirling.
- Sonicate the solution for 2 minutes to ensure complete dissolution.
- Bring the flask to volume with the diluent. Prepare fresh daily.

7.1.3. Sample Preparation (Milk)

- Pipette 0.5 mL of the milk sample into a 10 mL volumetric flask.

- Add diluent (Acetonitrile:Water, 70:30 v/v) with intermittent swirling.
- Sonicate the solution for about 10 minutes.
- Filter approximately 1 mL of the supernatant through a 0.45 µm syringe filter before HPLC analysis.

7.1.4. Chromatographic Conditions

- Column: Amino (NH₂) column (e.g., Chromolith® NH₂, 100 x 4.6 mm)
- Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic
- Flow Rate: 0.5 mL/min
- Column Temperature: 40 °C
- Detector: Refractive Index (RI)
- Injection Volume: 10 µL

7.1.5. Troubleshooting

Problem	Potential Cause	Solution
Poor Peak Resolution	Mobile phase composition incorrect; Column degradation	Prepare fresh mobile phase; Replace column
Baseline Noise/Drift	Air bubbles in the system; Detector temperature fluctuation	Degas mobile phase; Ensure stable column and detector temperature
Retention Time Shifts	Inconsistent mobile phase composition; Column not equilibrated	Pre-mix mobile phase; Allow for adequate column equilibration time
No Peaks/Low Sensitivity	Detector issue; Sample degradation	Check detector lamp and cell; Prepare fresh sample

Enzymatic Assay for Lactose

This method relies on the enzymatic hydrolysis of **lactose** and subsequent measurement of one of the products.[\[5\]](#)

7.2.1. Principle **Lactose** is hydrolyzed by β -galactosidase to glucose and **galactose**. The amount of glucose produced is then quantified in a subsequent enzymatic reaction that leads to the formation of a colored or fluorescent product, or a change in absorbance (e.g., conversion of NADP^+ to NADPH).

7.2.2. Materials and Reagents

- **Lactose** Assay Kit (containing β -galactosidase, glucose oxidase, peroxidase, and a suitable chromogen or fluorophore)
- Phosphate Buffered Saline (PBS)
- Sodium Carbonate (for reaction termination)
- Spectrophotometer or fluorometer

7.2.3. General Procedure (using a colorimetric assay with ONPG as substrate for lactase activity)

- Enzyme Extraction (if applicable):
 - Crush one lactase tablet and resuspend the powder in 10 mL of 100 mM PBS.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 1 minute.
 - Collect the supernatant containing the lactase extract.
- Assay:
 - Set up "Reaction" and "Control" tubes.
 - To the "Reaction" tube, add 390 μL of 100 mM PBS and 100 μL of 5 mM ONPG solution.

- To the "Control" tube, add 400 µL of 100 mM PBS and 100 µL of 5 mM ONPG solution.
- Add 10 µL of the lactase extract to the "Reaction" tube and mix.
- Incubate at room temperature for a defined period (e.g., 1 minute).
- Stop the reaction in both tubes by adding 500 µL of 1 M sodium carbonate.
- Measurement:
 - Measure the absorbance of both solutions at 420 nm.
 - The difference in absorbance is proportional to the lactase activity, which can be related to the **lactose** concentration in the original sample if **lactose** itself is the substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the quantification of **lactose**.[\[10\]](#)

7.3.1. Sample Preparation

- For milk samples, a simple dilution may be sufficient.
- An internal standard (e.g., TMSP) is added for quantification.
- For samples with high water content, a presaturation technique is used to suppress the water signal.[\[10\]](#)

7.3.2. NMR Parameters (Example for ^1H NMR)

- Operating Frequency: 100 MHz
- Pulse Angle: 30°
- Presaturation Time (for water suppression): 2 seconds
- Temperature: $32.0 \pm 0.1 \text{ } ^\circ\text{C}$ [\[10\]](#)

7.3.3. Data Analysis

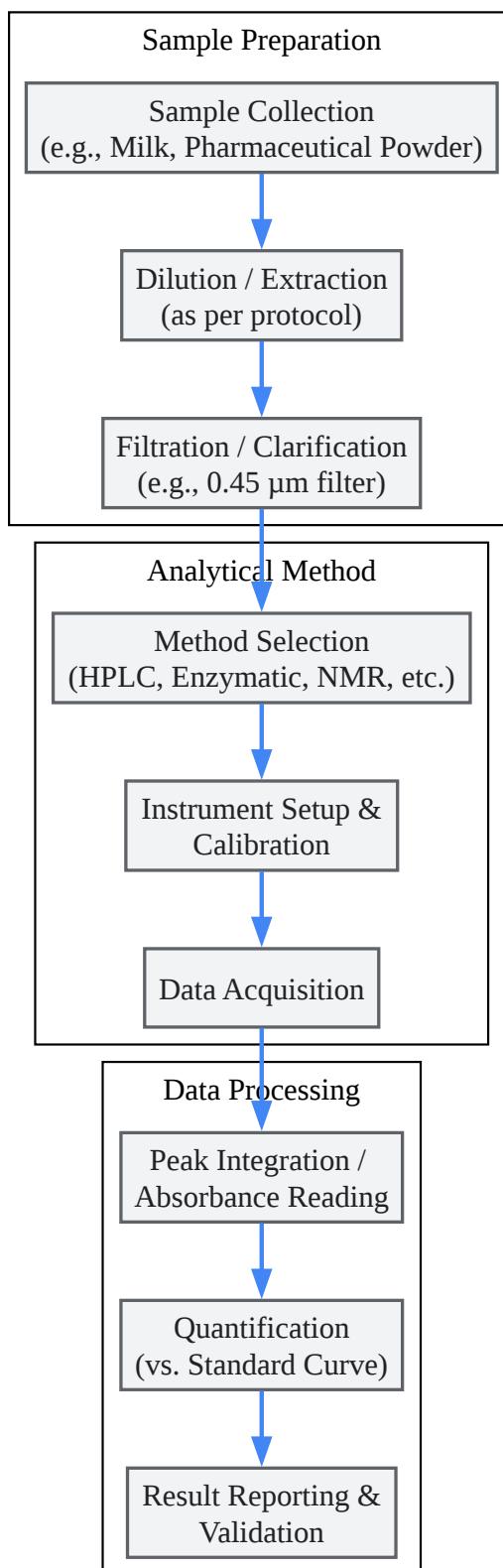
- The spectra are phased, baseline-corrected, and integrated.
- The concentration of **lactose** is determined by comparing the integral of a characteristic **lactose** peak to the integral of the internal standard.

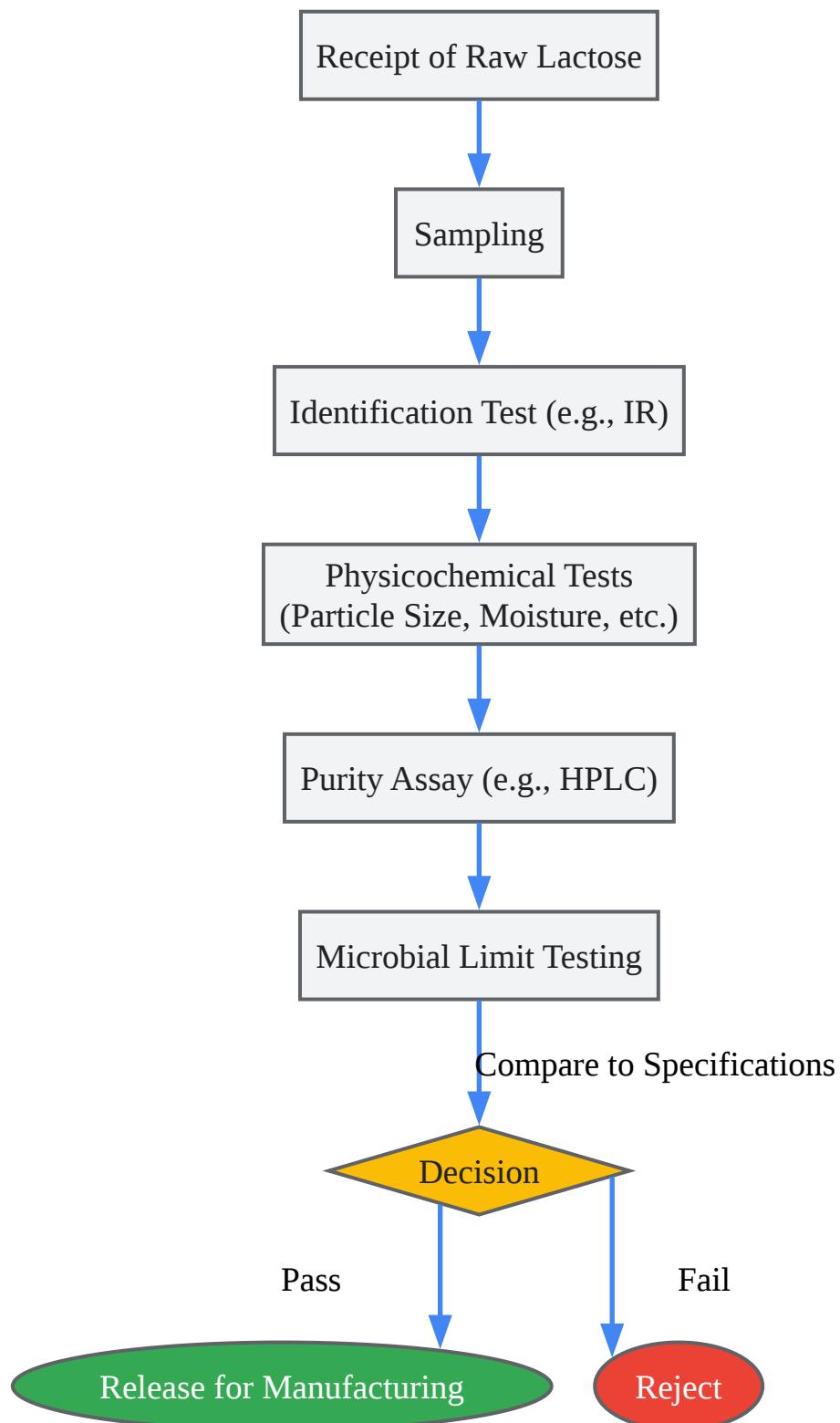
X-ray Powder Diffraction (XRPD)

XRPD is used to identify and quantify the different crystalline forms of **lactose**.[\[14\]](#)

7.4.1. Sample Preparation

- The **lactose** powder is finely ground to ensure random orientation of the crystals.
- The powder is packed into a sample holder.


7.4.2. Data Collection


- The sample is irradiated with monochromatic X-rays.
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Characteristic peaks for α -**lactose** monohydrate (e.g., at $19.9^\circ 2\theta$) and β -**lactose** (e.g., at $20.9^\circ 2\theta$) are observed.

7.4.3. Quantification

- The concentration of each anomer is determined by the intensity of its characteristic peaks.

Experimental and Quality Control Workflows

[Click to download full resolution via product page](#)**Figure 3:** General experimental workflow for **lactose** quantification.

[Click to download full resolution via product page](#)

Figure 4: Quality control workflow for **lactose** as a pharmaceutical excipient.

Conclusion

Lactose is a molecule of immense biological and industrial importance. A thorough understanding of its molecular structure, isomeric forms, and physicochemical properties is essential for its effective utilization in both nutritional and pharmaceutical contexts. The analytical methods detailed in this guide provide robust frameworks for the accurate characterization and quantification of **lactose**, ensuring product quality and safety. As research and development in food science and pharmaceuticals continue to advance, the multifaceted role of **lactose** is likely to expand, further underscoring the need for comprehensive technical knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mcgill.ca [mcgill.ca]
- 2. pharmtech.com [pharmtech.com]
- 3. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jasco.com.br [jasco.com.br]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control (QC) in Pharmaceutical Manufacturing [pharmuni.com]
- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]
- 14. benchchem.com [benchchem.com]
- 15. Measuring Lactase Enzymatic Activity in the Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icdd.com [icdd.com]
- 17. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Function of Lactose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8805570#molecular-structure-and-function-of-lactose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com